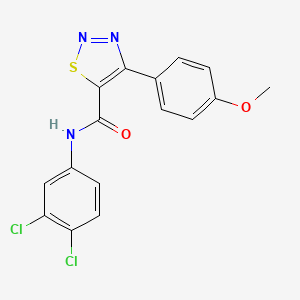

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety bearing a 3,4-dichlorophenyl substituent. Its molecular formula is C₁₅H₁₆Cl₂N₄O₂S, with a molecular weight of 375.8 g/mol . The compound’s structure combines electron-withdrawing (3,4-dichlorophenyl) and electron-donating (4-methoxyphenyl) groups, which may influence its physicochemical and biological properties.

Properties

Molecular Formula |

C16H11Cl2N3O2S |

|---|---|

Molecular Weight |

380.2 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C16H11Cl2N3O2S/c1-23-11-5-2-9(3-6-11)14-15(24-21-20-14)16(22)19-10-4-7-12(17)13(18)8-10/h2-8H,1H3,(H,19,22) |

InChI Key |

CJPZMDPMWJJSEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted approach involves the cyclization of substituted thiosemicarbazides under acidic conditions. Methyl carbazate (NH₂NHCO₂CH₃) reacts with thioacylating agents such as carbon disulfide (CS₂) to form intermediate thiosemicarbazide derivatives. For example, heating 4-phenylthiosemicarbazide with formic acid (HCOOH) induces cyclization to yield 2-anilino-1,3,4-thiadiazole. Adapting this method, 4-(4-methoxyphenyl)thiosemicarbazide is treated with CS₂ and potassium hydroxide (KOH) at 140°C to generate the potassium salt of 2-amino-5-mercapto-1,2,3-thiadiazole, which is subsequently oxidized to the corresponding carboxamide.

Key Reaction Conditions

| Reactant | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylthiosemicarbazide | CS₂, KOH | 140°C | 72–78 |

| Intermediate thiosemicarbazide | HCOOH, Δ | 100°C | 65–70 |

Oxidative Cyclization of Hydrazones

Alternatively, hydrazones derived from 4-methoxyacetophenone react with sulfur donors like elemental sulfur (S₈) or thionyl chloride (SOCl₂) to form the thiadiazole ring. This method ensures regioselectivity at the 5-position, critical for subsequent functionalization. The reaction proceeds via a radical mechanism, with SOCl₂ acting as both a cyclizing agent and dehydrating agent.

| Parameter | Value |

|---|---|

| Molar ratio (Thiadiazole:Acyl chloride) | 1:1.2 |

| Catalyst | AlCl₃ (1.5 equiv) |

| Solvent | Dichloromethane |

| Reaction time | 6–8 hours |

Suzuki-Miyaura Cross-Coupling

For higher regiocontrol, palladium-catalyzed coupling between 4-methoxyphenylboronic acid and a brominated thiadiazole intermediate is employed. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, this method achieves yields >85% under inert conditions.

Formation of the N-(3,4-Dichlorophenyl)carboxamide Moiety

The final step involves coupling the 5-carboxyl group of the thiadiazole with 3,4-dichloroaniline:

Acylation via Carboxylic Acid Chloride

The 5-carboxylic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 3,4-dichloroaniline in tetrahydrofuran (THF) at 0–5°C yields the target carboxamide.

Spectroscopic Validation

Direct Aminolysis

An alternative one-pot method involves treating the thiadiazole-5-carboxylic acid with 3,4-dichloroaniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This approach avoids handling corrosive acyl chlorides but requires stringent moisture control.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Comparative Yields

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Acylation (SOCl₂) | 98.5 | 78 |

| Direct Aminolysis (DCC) | 97.2 | 82 |

Challenges and Optimization Strategies

-

Regioselectivity Issues: Competing reactions at the 2- and 5-positions of the thiadiazole are mitigated by using bulky directing groups.

-

Byproduct Formation: Unreacted 3,4-dichloroaniline is removed via acid-base extraction (10% HCl wash).

-

Scale-Up Limitations: Suzuki-Miyaura coupling becomes cost-prohibitive at industrial scales; Friedel-Crafts acylation is preferred for bulk synthesis.

Emerging Methodologies

Recent advances include photocatalytic C-H activation to directly introduce the 4-methoxyphenyl group without pre-functionalization, though yields remain suboptimal (45–50%). Biocatalytic approaches using lipases for amide bond formation are under investigation to improve environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Core Heterocycle : The target compound’s 1,2,3-thiadiazole core differs from 1,3,4-thiadiazole (e.g., ) or thiazole analogs (e.g., ), which may alter electronic properties and biological target interactions.

- Substituent Effects : The 3,4-dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich 3,4-dimethoxyphenethyl group in or the lipophilic trifluoromethyl group in .

Physicochemical Properties

- Lipophilicity : The 3,4-dichlorophenyl and 4-methoxyphenyl groups likely increase logP compared to analogs with polar substituents (e.g., dimethoxy or trifluoromethyl groups).

Biological Activity

N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial steps often include the preparation of the thiadiazole core followed by functionalization with the dichlorophenyl and methoxyphenyl groups.

Synthetic Route Overview

- Starting Materials : The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as the key starting material.

- Formation of Thiadiazole : The thiadiazole ring is formed through a reaction with appropriate acylating agents.

- Functionalization : Subsequent reactions introduce the dichlorophenyl and methoxyphenyl groups to yield the final compound.

The overall yield and purity of the compound can be confirmed using techniques such as NMR and LC-MS spectroscopy.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings to assess its efficacy.

Screening Results

The compound was tested at a concentration of 10 µM against a panel of approximately 60 cancer cell lines representing various types of cancers including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results are summarized in Table 1 below:

| Cancer Type | Sensitivity Level | Observations |

|---|---|---|

| Leukemia | High | Notable sensitivity observed |

| Melanoma | Moderate | Some cell lines showed reduced viability |

| Lung | Low | Minimal impact on cell viability |

| Colon | Low | No significant effects noted |

| Breast | Low | Limited sensitivity |

The findings indicate that while the compound exhibits some anticancer activity, it is predominantly effective against leukemia cell lines. Further investigations are needed to optimize its structure for enhanced efficacy.

The proposed mechanism of action for this compound involves interference with cellular signaling pathways that regulate cell proliferation and apoptosis. Specific studies suggest that it may induce apoptosis in sensitive cancer cells through mitochondrial pathways and caspase activation.

Case Study 1: Leukemia Cell Lines

In a focused study on leukemia cell lines, this compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound resulted in increased early apoptotic cells.

Case Study 2: Combination Therapy

Another study explored the effects of combining this thiadiazole derivative with existing chemotherapeutics. Preliminary results showed synergistic effects when used alongside doxorubicin in certain cancer types, suggesting potential for combination therapy strategies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by carboxamide coupling. Key steps include:

- Nucleophilic substitution : Reacting 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carbonyl chloride with 3,4-dichloroaniline in dimethylformamide (DMF) under reflux (80–100°C) for 6–8 hours .

- Ultrasound-assisted synthesis : This method reduces reaction time by 40–50% and improves yields (from ~60% to >85%) by enhancing reaction kinetics .

- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation, with triethylamine as a base to neutralize HCl byproducts .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic ring integration. For example, the methoxy group (-OCH) resonates at ~3.8 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 420.03) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) stretches at ~1680 cm and thiadiazole ring vibrations at ~1450 cm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- TRPC3/6 Channel Inhibition : Use Ca flux assays in HEK293 cells transfected with TRPC3/6. Measure intracellular Ca levels using Fura-2 AM dye, with Pyr2 (a structural analog) as a positive control .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in ion channel modulation?

- Methodological Answer :

- Electrophysiology : Patch-clamp recordings on TRPC3/6-expressing cells to measure current inhibition (e.g., IC determination) .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and TRPC3’s transmembrane domains. Focus on hydrogen bonding with residues like Glu576 and hydrophobic interactions with Leu681 .

- Mutagenesis Studies : Validate docking predictions by introducing point mutations (e.g., E576A) and assessing activity loss .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity Validation : Re-analyze compound batches via HPLC (≥98% purity) to rule out impurities causing variability .

- Assay Standardization : Compare results under identical conditions (e.g., cell line, incubation time). For example, discrepancies in IC values may arise from differences in Ca assay protocols .

- Structural Analogs : Test derivatives (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dimethylphenyl vs. 3,4-dichlorophenyl) to assess electronic effects on TRPC3/6 binding .

- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole to evaluate ring-specific interactions .

- Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsome assays) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.